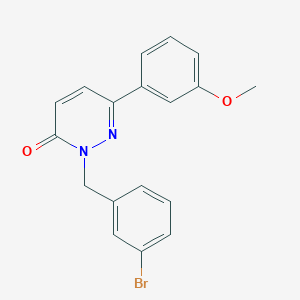

2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c1-23-16-7-3-5-14(11-16)17-8-9-18(22)21(20-17)12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPUNDHBGUEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of Bromobenzyl Group: This step may involve the reaction of the pyridazinone core with a bromobenzyl halide under basic conditions.

Introduction of Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using a methoxyphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the bromobenzyl group, potentially converting it to a benzyl group.

Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyridazinone derivatives, including 2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, exhibit significant antitumor properties. The compound's mechanism of action is primarily attributed to its ability to inhibit cell proliferation in various cancer cell lines.

- Case Study : A study demonstrated that similar pyridazinone derivatives effectively inhibited the growth of breast cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the bromobenzyl group enhances the compound's interaction with DNA, potentially leading to increased cytotoxicity against tumor cells .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Testing Methods : Methods such as broth microdilution have been employed to evaluate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited notable antibacterial effects, suggesting their potential as new antimicrobial agents .

Synthesis Intermediate

In synthetic organic chemistry, this compound serves as a valuable intermediate for the production of more complex molecules. Its unique structure allows for further functionalization, making it suitable for developing new pharmaceuticals or agrochemicals.

Specialty Chemicals Production

The compound may find applications in the production of specialty chemicals and materials due to its unique properties. Its derivatives can be tailored for specific industrial applications, including coatings, adhesives, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinones are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromobenzyl and methoxyphenyl groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

The pharmacological and chemical properties of pyridazinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one with key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Pharmacological Potential

- COX-2 Inhibition : While the target compound lacks direct IC50 data, structurally similar 2-benzyl-6-(3,5-dimethylpyrazole)pyridazin-3(2H)-one (IC50 = 0.24 mM) demonstrates potent COX-2 inhibition, suggesting the bromobenzyl group in the target compound could similarly interact with COX-2’s hydrophobic pocket .

- Anticonvulsant Activity : 6-(4-Cl-phenyl)-4-arylidene derivatives () show 60–80% protection against isoniazid-induced convulsions, implying that substitution at position 6 with aromatic groups (e.g., 3-methoxyphenyl) may also confer neuroactivity .

Key Research Findings and Implications

Positional Isomerism : The anti-inflammatory activity of 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one () highlights how substituent positions (2- vs. 3-methoxy) modulate activity. The target compound’s 3-methoxy group may optimize steric and electronic effects for target binding .

Fluorine vs. Bromine : Fluorinated analogs () exhibit distinct NMR profiles and metabolic stability, whereas bromine in the target compound may enhance cytotoxicity or prolong half-life due to slower metabolic degradation .

Synthetic Versatility: Ultrasound-assisted synthesis methods () for pyridazinones suggest scalable production routes for the target compound, though bromine’s reactivity may require optimized conditions .

Biological Activity

The compound 2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a member of the pyridazinone family, a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 332.19 g/mol

Structural Features

This compound features a pyridazinone core with two significant substituents:

- A bromobenzyl group at the 2-position, which may enhance lipophilicity and biological interactions.

- A methoxyphenyl group at the 6-position, contributing to its pharmacological profile.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit notable antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Properties

Pyridazinones have been investigated for their anticancer potential. For instance, a study highlighted that certain pyridazinone derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound's ability to inhibit tumor growth in vivo has also been documented, suggesting its potential as an anticancer agent.

Case Studies

-

Study on Anticancer Activity :

- A recent investigation evaluated the effects of various pyridazinones on human breast cancer cells (MCF-7). The study reported that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM.

-

Antimicrobial Screening :

- Another study tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Binding to specific enzymes involved in cellular processes.

- Receptor Modulation : Interaction with cellular receptors that regulate growth and apoptosis.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

- Coupling of the pyridazinone core with a 3-bromobenzyl group via alkylation using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

- Introduction of the 3-methoxyphenyl moiety via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Optimization Tips : Monitor reaction progress with TLC, and adjust catalyst loading (0.5–2 mol%) or solvent polarity to minimize side products like dehalogenated intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, bromobenzyl aromatic protons at δ 7.2–7.5 ppm) .

- HR-MS : Exact mass matching (e.g., [M+H]+ calculated for C₁₈H₁₅BrN₂O₂: 377.03) .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).

- Resolution Steps :

- Standardize assays using recombinant enzymes (e.g., p38 MAPK) under fixed ATP levels (10 µM) .

- Cross-validate with cell-based assays (e.g., TNF-α suppression in macrophages) to confirm target engagement .

- Perform molecular docking to correlate substituent effects (e.g., bromobenzyl hydrophobicity) with binding affinity .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?

- SAR Design :

- Modifications : Replace the 3-bromobenzyl group with 3-iodobenzyl to enhance halogen bonding or substitute methoxy with ethoxy to alter logP .

- In Silico Tools : Use QSAR models to predict metabolic stability (e.g., CYP3A4 liability via StarDrop) .

- Experimental Validation :

- Microsomal Stability Assay : Measure half-life in human liver microsomes (HLM) with NADPH cofactor .

- Permeability : Caco-2 cell monolayer assay to assess intestinal absorption .

Q. What mechanistic insights explain unexpected reactivity during functionalization of the pyridazinone core?

- Observed Anomalies : Base-mediated degradation during alkylation.

- Root Cause : Steric hindrance from the 3-bromobenzyl group destabilizes transition states, leading to β-elimination .

- Mitigation :

- Use milder bases (e.g., Cs₂CO₃ instead of KOH) in THF at 0°C .

- Employ protecting groups (e.g., TBS for hydroxyl intermediates) to shield reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.